![molecular formula C7H14ClNO B1381664 5-Cyclopropylpyrrolidin-3-ol hydrochloride CAS No. 1889940-04-8](/img/structure/B1381664.png)
5-Cyclopropylpyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Cyclopropylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1889940-04-8 . Its molecular weight is 163.65 .
Molecular Structure Analysis
The InChI code for “5-Cyclopropylpyrrolidin-3-ol hydrochloride” is1S/C7H13NO.ClH/c9-6-3-7 (8-4-6)5-1-2-5;/h5-9H,1-4H2;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Transformations
5-Cyclopropylpyrrolidin-3-ol hydrochloride and its derivatives are used in various synthetic chemical transformations. For instance, (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols can be cycloisomerized to corresponding cis-3-acyl-4-alkenylpyrrolidines using gold(I)-catalyzed cycloisomerization reactions. This process involves the attack of the hydroxyl group onto gold-activated alkynes, followed by [3,3]-sigmatropic rearrangement, showcasing its utility in complex organic synthesis (Yeh, Lin, Chang, Liou, & Shih, 2010).
Another notable synthesis involves trans-5-Aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol, prepared from trans-2-aryl- and 2-cyclopropyl-3-benzoyloxiranes and hydroxylamine hydrochloride. This process, which includes an intramolecular opening of oxirane by the oxygen nucleophile of the oxyimino group, exemplifies the versatility of 5-cyclopropylpyrrolidin-3-ol hydrochloride in generating a range of heterocyclic structures (Ito & Sato, 1990).
Pharmacological Research
- In the realm of pharmacological research, 5-cyclopropylpyrrolidin-3-ol hydrochloride derivatives are explored for their potential in medicinal chemistry. A study focusing on the synthesis of dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives highlights the compound's relevance in drug discovery, particularly for antidiabetic activity (Murugan, Anbazhagan, Lingeshwaran, & Sriman Narayanan, 2009).
Catalytic Reactions
- 5-Cyclopropylpyrrolidin-3-ol hydrochloride derivatives also play a role in catalytic reactions. For example, PtCl2-catalyzed cycloisomerizations of 5-en-1-yn-3-ol systems illustrate how these compounds can be employed in electrophilic activation reactions to yield keto derivatives, demonstrating their utility in advanced catalysis and material science (Harrak, Blaszykowski, Bernard, Cariou, Mainetti, Mouriès, Dhimane, Fensterbank, & Malacria, 2004).
properties
IUPAC Name |
5-cyclopropylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCICBDYMXHBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CN2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpyrrolidin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.